tert-Butyl-(2S,4R)-Ndelta-(benzyloxycarbonyl)-Ndelta-benzyloxycarbonyl)-4-hydroxyornithinate
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Overview
Description
TERT-BUTYL-(2S,4R)-N’-(BENZYLOXYCARBONYL)-N’-(BENZYLOXYCARBONYL)-4-HYDROXYORNITHINATE is a complex organic compound that features a tert-butyl group, two benzyloxycarbonyl groups, and a hydroxyornithinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL-(2S,4R)-N’-(BENZYLOXYCARBONYL)-N’-(BENZYLOXYCARBONYL)-4-HYDROXYORNITHINATE typically involves multiple steps, including the protection of functional groups, selective reactions, and purification processes. One common approach involves the use of tert-butyl hydroperoxide for the oxidation of benzyl cyanides, followed by the cleavage of C–CN bonds and the formation of C–O bonds under metal-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL-(2S,4R)-N’-(BENZYLOXYCARBONYL)-N’-(BENZYLOXYCARBONYL)-4-HYDROXYORNITHINATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide, leading to the formation of tert-butyl esters.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide, metal-free conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with tert-butyl hydroperoxide can yield tert-butyl esters .
Scientific Research Applications
TERT-BUTYL-(2S,4R)-N’-(BENZYLOXYCARBONYL)-N’-(BENZYLOXYCARBONYL)-4-HYDROXYORNITHINATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical transformations.
Biology: Studied for its potential role in biosynthetic and biodegradation pathways.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of TERT-BUTYL-(2S,4R)-N’-(BENZYLOXYCARBONYL)-N’-(BENZYLOXYCARBONYL)-4-HYDROXYORNITHINATE involves its interaction with specific molecular targets and pathways. The tert-butyl group, for example, can influence the reactivity and stability of the compound, while the benzyloxycarbonyl groups can participate in various chemical reactions . The hydroxyornithinate moiety may interact with biological molecules, potentially affecting enzymatic activities and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl esters: Compounds with similar tert-butyl groups and ester functionalities.
Pinacol boronic esters: Compounds with boronic ester groups that undergo similar chemical transformations.
tert-Butyl substituted hetero-donor TADF compounds: Compounds used in organic light-emitting diodes (OLEDs) with similar tert-butyl groups.
Uniqueness
TERT-BUTYL-(2S,4R)-N’-(BENZYLOXYCARBONYL)-N’-(BENZYLOXYCARBONYL)-4-HYDROXYORNITHINATE is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both benzyloxycarbonyl and hydroxyornithinate moieties sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O7/c1-21(2,3)30-18(26)17(24-20(28)31-22(4,5)6)12-16(25)13-23-19(27)29-14-15-10-8-7-9-11-15/h7-11,16-17,25H,12-14H2,1-6H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUZBCCYFRMNHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(CNC(=O)OCC1=CC=CC=C1)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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